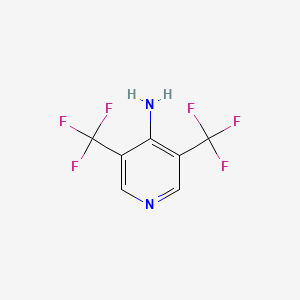

3,5-Bis(trifluoromethyl)pyridin-4-amine

Description

Significance of Fluorine and Trifluoromethyl Groups in Contemporary Organic and Medicinal Chemistry

The introduction of fluorine and fluorine-containing functional groups, particularly the trifluoromethyl (-CF₃) group, into organic molecules is a critically important strategy in the fields of medicinal and materials chemistry. nih.govossila.com Fluorine's unique properties, stemming from its high electronegativity (the highest of any element), small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine (C-F) bond, impart profound changes to a molecule's physicochemical and biological profile. ossila.com

The trifluoromethyl group is a powerful bioisostere for a methyl group and is known for its strong electron-withdrawing nature. sigmaaldrich.comnih.gov Its incorporation can significantly enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. ossila.com This is due to the high energy of the C-F bond (around 485 kJ/mol), which is much stronger than a typical carbon-hydrogen (C-H) bond. sigmaaldrich.com

Furthermore, the -CF₃ group can modulate a molecule's lipophilicity, which is a crucial factor in its ability to cross biological membranes and reach its target. nih.govsigmaaldrich.com By altering the electron distribution within a molecule, fluorine substitution can also impact the acidity or basicity (pKa) of nearby functional groups, which affects aqueous solubility and receptor binding interactions. ossila.com These modifications can lead to enhanced binding affinity, improved potency, and better pharmacokinetic properties in drug candidates. ossila.comsigmaaldrich.com The widespread impact of this strategy is evident in the large number of FDA-approved pharmaceuticals that contain fluorine or trifluoromethyl groups, including drugs for depression, cancer, and infectious diseases. researchgate.net

Overview of Pyridine-Based Heterocyclic Systems in Chemical Research

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and privileged scaffold in chemical research, particularly in drug discovery. acs.orgnih.gov As an isostere of benzene, the pyridine ring is a fundamental building block found in numerous natural products, such as vitamins and alkaloids, as well as a vast array of synthetic compounds. cas.org Its presence in a molecule can improve water solubility and provides a basic nitrogen atom that can form salts or participate in hydrogen bonding, which is often crucial for molecular recognition at a biological target. cas.org

The pyridine nucleus is featured in a diverse range of clinically approved drugs, demonstrating its versatility and importance. acs.org Pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comaceschem.com In anticancer research, for example, pyridine-based molecules have been shown to inhibit key targets like kinases, tubulin polymerization, and topoisomerase enzymes. nih.govmdpi.com The electronic nature of the pyridine ring makes it susceptible to both nucleophilic and electrophilic substitution, allowing for extensive chemical modification to fine-tune its properties for specific applications. cas.org This chemical tractability has cemented the pyridine scaffold as a cornerstone in the development of new therapeutic agents and functional materials. acs.orgcas.org

Positioning of 3,5-Bis(trifluoromethyl)pyridin-4-amine within the Landscape of Fluorinated Nitrogen Heterocycles

Based on the foundational principles of fluorine and pyridine chemistry, the compound this compound represents a specific convergence of these influential structural motifs. The architecture of this molecule features a central pyridine ring, which provides the foundational heterocyclic framework. This ring is substituted with two trifluoromethyl (-CF₃) groups at the 3 and 5 positions and an amine (-NH₂) group at the 4-position.

The two -CF₃ groups are expected to exert a powerful electron-withdrawing effect on the pyridine ring, significantly lowering its electron density and influencing its reactivity. This high degree of fluorination would likely enhance the molecule's metabolic stability and lipophilicity. The 4-amino group, positioned between the two strong withdrawing groups, would have its basicity and nucleophilicity considerably modulated compared to a non-fluorinated aminopyridine.

This specific arrangement of functional groups places this compound within a class of highly electron-deficient, fluorinated nitrogen heterocycles. Such compounds are often investigated as building blocks or intermediates in the synthesis of more complex molecules for agrochemical, pharmaceutical, or materials science applications. nih.gov

Following a comprehensive search of available scientific literature and chemical databases, no specific research findings, detailed synthesis protocols, or physical property data for the compound "this compound" (CAS 328-83-6) could be located. Therefore, a data table of its specific properties cannot be provided.

Structure

3D Structure

Properties

Molecular Formula |

C7H4F6N2 |

|---|---|

Molecular Weight |

230.11 g/mol |

IUPAC Name |

3,5-bis(trifluoromethyl)pyridin-4-amine |

InChI |

InChI=1S/C7H4F6N2/c8-6(9,10)3-1-15-2-4(5(3)14)7(11,12)13/h1-2H,(H2,14,15) |

InChI Key |

IELUHBHHLAJWKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)C(F)(F)F)N)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Design

Strategies for Constructing Trifluoromethylated Pyridine (B92270) Cores

The initial and most critical step in the synthesis of the target compound is the formation of the 3,5-bis(trifluoromethyl)pyridine (B1303424) scaffold. Several methods are employed for the introduction of trifluoromethyl groups onto a pyridine ring.

Chlorine/Fluorine Exchange Approaches

A prevalent industrial method for synthesizing trifluoromethylpyridines involves a halogen exchange (HALEX) reaction, where trichloromethyl groups are converted to trifluoromethyl groups using a fluorine source. nih.govresearchoutreach.org This process typically begins with a substituted picoline or lutidine, which undergoes radical chlorination to form a trichloromethylpyridine intermediate. Subsequent fluorination with reagents like hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃) yields the desired trifluoromethylpyridine. researchoutreach.org

For the synthesis of a 3,5-bis(trifluoromethyl)pyridine core, a plausible starting material would be a 3,5-disubstituted pyridine precursor. The general steps involve:

Chlorination: A suitable precursor, such as 3,5-lutidine, is subjected to exhaustive chlorination of the methyl groups to yield 3,5-bis(trichloromethyl)pyridine.

Fluorination: The resulting bis(trichloromethyl)pyridine is then treated with a fluorinating agent under high temperature and pressure to facilitate the chlorine-fluorine exchange, affording 3,5-bis(trifluoromethyl)pyridine.

This method is advantageous for large-scale synthesis due to the availability of starting materials and the efficiency of the halogen exchange process. nih.gov

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

Cyclocondensation reactions offer a versatile approach to constructing the pyridine ring with pre-installed trifluoromethyl groups. This "bottom-up" strategy involves the reaction of smaller, readily available trifluoromethyl-containing molecules to form the heterocyclic core. nih.govresearchoutreach.org Common building blocks for this purpose include ethyl 4,4,4-trifluoroacetoacetate, trifluoroacetonitrile, and other similar β-ketoesters or enones bearing a trifluoromethyl group. researchoutreach.org

The synthesis of a 3,5-bis(trifluoromethyl)pyridine core via cyclocondensation would necessitate the careful selection of reactants that would lead to the desired substitution pattern. For instance, a reaction involving a 1,3-dicarbonyl compound bearing a trifluoromethyl group and an enamine or a similar nitrogen-containing species could be envisioned. The general principle relies on the formation of a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine.

| Building Block Example | Reaction Partner | Potential Intermediate |

| Ethyl 4,4,4-trifluoroacetoacetate | β-aminocrotononitrile | Dihydropyridine |

| Trifluoroacetonitrile | α,β-Unsaturated ketone | Pyridine |

While powerful, designing a cyclocondensation to achieve the specific 3,5-bis(trifluoromethyl) substitution pattern can be complex and may require multi-step syntheses of the requisite building blocks.

Direct Trifluoromethylation Strategies

Direct C-H trifluoromethylation has emerged as a powerful tool in modern organic synthesis, allowing for the introduction of trifluoromethyl groups into a pre-existing aromatic ring. chemrxiv.org This approach avoids the often harsh conditions of classical methods. For the synthesis of 3,5-bis(trifluoromethyl)pyridine, one could envision the direct trifluoromethylation of a pyridine derivative.

However, controlling the regioselectivity of direct trifluoromethylation on a pyridine ring can be challenging. The electron-deficient nature of the pyridine ring generally directs electrophilic attack to the 3-position and nucleophilic attack to the 2- and 4-positions. stackexchange.com Therefore, achieving disubstitution at the 3- and 5-positions would likely require a substrate with appropriate directing groups or a multi-step functionalization strategy. Radical trifluoromethylation methods, while often less regioselective, could also be employed, potentially yielding a mixture of isomers requiring separation.

Direct Amination Approaches for Pyridine Ring Functionalization

Once the 3,5-bis(trifluoromethyl)pyridine core is synthesized, the next step is the introduction of an amino group at the 4-position. A key intermediate for this transformation is a 4-halo-3,5-bis(trifluoromethyl)pyridine, such as 4-chloro-3,5-bis(trifluoromethyl)pyridine.

Ammonia-Mediated Amination of Halogenopyridines

Direct nucleophilic aromatic substitution (SNAr) of a halogen at the 4-position of the pyridine ring with ammonia (B1221849) is a straightforward approach to introduce the amino group. The strong electron-withdrawing nature of the two trifluoromethyl groups at the 3- and 5-positions significantly activates the 4-position towards nucleophilic attack. stackexchange.com

The reaction typically involves heating the halogenated pyridine precursor with a source of ammonia, such as aqueous or anhydrous ammonia, in a sealed vessel at elevated temperatures and pressures. researchgate.net

| Substrate | Reagent | Conditions | Product |

| 4-Chloro-3,5-bis(trifluoromethyl)pyridine | Ammonia (aqueous or anhydrous) | High temperature, high pressure | 3,5-Bis(trifluoromethyl)pyridin-4-amine |

This method is often utilized in industrial settings due to its operational simplicity and the low cost of ammonia.

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Amination

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern synthetic chemistry for the formation of C-N bonds. organic-chemistry.org This methodology offers a milder and often more efficient alternative to traditional nucleophilic substitution reactions, especially for less reactive aryl halides.

In the context of synthesizing this compound, a 4-halo-3,5-bis(trifluoromethyl)pyridine can be coupled with an ammonia surrogate or directly with ammonia under palladium catalysis. The general reaction involves a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. rsc.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. A variety of ammonia sources can be used, including gaseous ammonia, ammonium (B1175870) salts, or ammonia surrogates like benzophenone (B1666685) imine followed by hydrolysis. organic-chemistry.org

| Catalyst System | Amine Source | Base | Typical Yield (%) |

| Pd(dba)₂ / BINAP | Ammonia | NaOtBu | 70-90 |

| Pd₂(dba)₃ / XPhos | Ammonium Chloride | K₃PO₄ | 75-95 |

This method is highly versatile and generally provides good to excellent yields under relatively mild conditions, making it a valuable tool for the synthesis of complex arylamines.

Optimization of Catalytic Systems and Reaction Conditions

The introduction of an amino group onto an electron-deficient pyridine ring is often accomplished via catalytic amination of a corresponding halo-pyridine. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are pivotal. Research on analogous trifluoromethyl-substituted pyridines has shown that the choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. mdpi.com

For the synthesis of related trifluoromethyl-substituted di(pyridin-2-yl)amines from 2-bromo-5-(trifluoromethyl)pyridine, initial investigations using a Pd(dba)₂/DavePhos catalytic system resulted in poor yields due to side reactions. researchgate.net Optimization studies revealed that increasing the catalyst loading could improve yields, but a significant enhancement in both yield and selectivity was achieved by changing the ligand system. researchgate.net A proposed route for synthesizing the target compound could involve the amination of 4-halo-3,5-bis(trifluoromethyl)pyridine. Given the electron-deficient nature of this substrate, catalytic systems must be carefully selected to overcome potential catalyst inhibition by the pyridine nitrogen while facilitating C-N bond formation.

Another efficient and regioselective process developed for 3,5-disubstituted pyridine N-oxides utilizes saccharin (B28170) as an ammonium surrogate. nih.gov This method proceeds under mild conditions and could be adapted for 3,5-bis(trifluoromethyl)pyridine N-oxide, followed by an in-situ deprotection to yield the desired 4-aminopyridine (B3432731). This approach avoids harsh conditions and offers high regioselectivity for the C-4 position. nih.gov

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dba)₂ | DavePhos | NaOtBu | 1,4-Dioxane | 100 | Low | researchgate.net |

| Pd(dba)₂ | rac-BINAP | NaOtBu | 1,4-Dioxane | 100 | Up to 71% | researchgate.net |

| - (from N-Oxide) | - | - | - | Mild | High Conversion | nih.gov |

Table 1: Comparison of Catalytic Systems for Amination of Related Pyridine Scaffolds. Data is extrapolated from studies on analogous compounds to suggest potential conditions for this compound synthesis.

Ligand Design for Enhanced Selectivity and Yield

Ligand design plays a crucial role in modulating the reactivity and selectivity of the palladium catalyst in C-N cross-coupling reactions. For electron-deficient substrates like halogenated trifluoromethylpyridines, bulky and electron-rich phosphine ligands are often required. These ligands stabilize the palladium(0) active species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

In the synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines, switching from the DavePhos ligand to a bidentate ligand like rac-BINAP (rac-2,2′-bis(diphenylphosphino)-1,1′-binaphthalene) provided a significant increase in the selectivity and yield of the desired N,N-diarylation product. mdpi.comresearchgate.net The BINAP ligand's specific bite angle and steric bulk are believed to promote the desired reductive elimination pathway over competing side reactions. This finding suggests that for a potential Buchwald-Hartwig synthesis of this compound, ligands from the biarylphosphine class would be promising candidates to achieve high efficiency. mdpi.com

| Ligand | Type | Key Feature | Impact on Reaction | Reference |

| DavePhos | Monodentate Biarylphosphine | Steric bulk, electron-rich | Poor yield, side reactions | researchgate.net |

| rac-BINAP | Bidentate Biarylphosphine | Wide bite angle, steric hindrance | Increased selectivity and yield | mdpi.comresearchgate.net |

Table 2: Influence of Ligand Design on the Synthesis of Trifluoromethyl-Substituted Aminopyridines.

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of protocols that are not only efficient but also environmentally benign. This includes minimizing solvent use, avoiding hazardous reagents, and reducing energy consumption.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. rasayanjournal.co.in For the synthesis of aminopyridines, several solvent-free methods have been developed, often utilizing multicomponent reactions (MCRs). One-pot procedures for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives from aldehydes, ketones, malononitrile, and ammonium acetate (B1210297) under solvent-free conditions have been reported to be highly efficient. academie-sciences.frresearchgate.net Similarly, 4-substituted aminopyrido[2,3-d]pyrimidines have been synthesized in good yields through a solvent-free MCR. mdpi.com These methodologies, which often proceed with minimal waste and simple work-up procedures, could be adapted for the synthesis of this compound or its derivatives, offering a greener alternative to traditional solvent-based syntheses.

Catalyst-Free Approaches

The strong electron-withdrawing effect of the two trifluoromethyl groups at the 3- and 5-positions makes the 4-position of a 4-halo-3,5-bis(trifluoromethyl)pyridine precursor highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity allows for the development of catalyst-free amination protocols.

Studies have shown that the reaction of halopyridines with amines can proceed without a transition metal catalyst, often under mild conditions, either neat or in a polar aprotic solvent like DMSO. nih.govnih.gov Microwave irradiation has also been employed to accelerate these catalyst-free reactions, providing high yields in significantly reduced reaction times. researchgate.net A catalyst-free approach for the synthesis of this compound would likely involve heating a 4-halo precursor (e.g., 4-chloro- or 4-fluoro-3,5-bis(trifluoromethyl)pyridine) with an ammonia source, such as aqueous ammonia or an ammonia surrogate, potentially under microwave irradiation. This approach would be advantageous due to its simplicity, cost-effectiveness, and avoidance of potentially toxic heavy metal catalysts.

Derivatization Strategies for Analogues and Functionalized Materials

The this compound scaffold is a valuable platform for generating libraries of analogues and new functional materials. Derivatization can occur at the 4-amino group or potentially at the C-2 or C-6 positions of the pyridine ring.

The primary amino group is a versatile handle for a wide range of chemical transformations. Standard reactions such as N-alkylation, N-arylation, acylation to form amides, and sulfonylation to form sulfonamides can be readily performed. For instance, reductive amination of aldehydes with anilines is a common strategy to produce substituted amines, a method used in the synthesis of pyrazole (B372694) derivatives from a 3,5-bis(trifluoromethyl)phenyl precursor. mdpi.com This suggests that this compound could be reacted with various aldehydes and a reducing agent to yield a diverse set of secondary amine analogues.

Furthermore, the pyridine ring itself can be functionalized. While the electron-deficient nature of the ring makes electrophilic substitution challenging, C-H activation or metalation strategies could enable functionalization at the C-2 or C-6 positions. The synthesis of various 3,5-disubstituted pyridines demonstrates how the core can be elaborated to build more complex structures, such as thieno[2,3-b]pyridines. nih.gov The compound can also serve as a ligand for metal complexes or as a monomer for the synthesis of advanced polymers, where the trifluoromethyl groups can impart desirable properties such as thermal stability and altered solubility.

Advanced Spectroscopic and Structural Elucidation

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. For 3,5-Bis(trifluoromethyl)pyridin-4-amine, such an analysis would reveal the planarity of the pyridine (B92270) ring and the geometry of the amine and trifluoromethyl substituents.

Beyond the individual molecular structure, X-ray crystallography illuminates the supramolecular architecture, which is governed by intermolecular interactions within the crystal lattice. For this compound, several key interactions are anticipated to dictate the crystal packing.

Drawing parallels with other 4-aminopyridine (B3432731) derivatives, strong hydrogen bonds are expected to be a dominant feature. researchgate.nettaylorandfrancis.com Specifically, the amino group (–NH₂) can act as a hydrogen bond donor, while the pyridine ring nitrogen can act as an acceptor, leading to the formation of N–H···N hydrogen bonds. researchgate.net These interactions often link molecules into chains or more complex networks. acs.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two protons on the pyridine ring (at positions 2 and 6) are chemically equivalent and should appear as a single signal, likely a singlet, in the aromatic region of the spectrum. The two protons of the primary amine group would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. One would expect distinct signals for the different carbon environments: the two equivalent trifluoromethyl carbons (–CF₃), the two equivalent pyridine carbons bonded to the CF₃ groups (C3 and C5), the two equivalent pyridine carbons adjacent to the nitrogen (C2 and C6), and the pyridine carbon bonded to the amine group (C4). The signals for the carbons attached to or near the fluorine atoms will exhibit characteristic splitting patterns (quartets for the CF₃ carbons and potentially more complex coupling for the ring carbons) due to C–F coupling. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | H-2, H-6 | ~8.0 - 8.5 | Singlet (s) | Aromatic protons, equivalent due to symmetry. |

| ¹H | -NH₂ | Variable (e.g., ~4.0 - 6.0) | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

| ¹³C | C-2, C-6 | ~145 - 155 | Singlet or Doublet | Coupled to H-2/H-6. |

| ¹³C | C-3, C-5 | ~130 - 140 | Quartet (q) | Coupled to three fluorine atoms of the CF₃ group. |

| ¹³C | C-4 | ~140 - 150 | Singlet or Triplet | Carbon bearing the amino group. |

| ¹³C | -CF₃ | ~120 - 125 | Quartet (q) | Strong C-F coupling. |

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. thermofisher.com For this compound, the two trifluoromethyl groups are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, corresponding to the six equivalent fluorine atoms. The chemical shift for CF₃ groups attached to an aromatic ring typically appears in a well-defined region, often around -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgcolorado.edu

While the one-dimensional spectra are predicted to be simple, 2D NMR techniques would be essential for unambiguous assignment of all signals and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, no cross-peaks would be expected in the COSY spectrum, as the two aromatic protons are magnetically isolated and equivalent, confirming their symmetric placement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show a clear cross-peak connecting the ¹H signal of the H-2/H-6 protons to the ¹³C signal of the C-2/C-6 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping longer-range connectivity (typically 2-3 bonds). It would show correlations between the H-2/H-6 protons and the quaternary carbons C-4 and C-3/C-5, as well as the trifluoromethyl carbon. This data would definitively confirm the substitution pattern on the pyridine ring.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Conformation and Functional Group Identification

For this compound, the IR and Raman spectra would be expected to display several key features:

N–H Vibrations: The primary amine group should give rise to two distinct N–H stretching bands in the region of 3300–3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. An N–H bending (scissoring) mode is also expected around 1600 cm⁻¹. nih.govpublish.csiro.au

Pyridine Ring Vibrations: The aromatic pyridine ring will have a series of characteristic C–H and C=C/C=N stretching vibrations between 1400 and 1600 cm⁻¹.

C–F Vibrations: The trifluoromethyl groups are strong absorbers in the IR spectrum. Intense bands corresponding to C–F symmetric and asymmetric stretching modes are expected in the 1100–1300 cm⁻¹ region. nih.govscholaris.ca CF₃ deformation modes would appear at lower frequencies. scholaris.ca

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium-Weak |

| N-H Scissoring | -NH₂ | 1580 - 1650 | Medium-Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| Asymmetric C-F Stretch | -CF₃ | 1200 - 1300 | Very Strong (IR) |

| Symmetric C-F Stretch | -CF₃ | 1100 - 1200 | Very Strong (IR) |

| CF₃ Deformation (Bending) | -CF₃ | 500 - 800 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass-to-charge ratio (m/z). For this compound (Molecular Formula: C₇H₄F₆N₂), HRMS would be used to verify its exact mass.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄F₆N₂ |

| Monoisotopic Mass | 230.0282 u |

| Average Mass | 230.1338 u |

Note: This table represents theoretical values. Experimental HRMS data is required for confirmation.

Furthermore, fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS) techniques, would elucidate the compound's structural integrity and predict its metabolic fate. The fragmentation pattern is influenced by the positions of the electron-withdrawing trifluoromethyl groups and the electron-donating amine group on the pyridine ring. Specific fragmentation pathways, bond cleavages, and resulting fragment ions for this compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λmax) and molar absorptivity (ε) are characteristic of a compound's chromophores and electronic structure. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions, characteristic of heteroaromatic systems.

The positions and intensities of these bands would be modulated by the substituent groups. The strongly electron-withdrawing trifluoromethyl groups and the electron-donating amino group would influence the energy levels of the molecular orbitals involved in these transitions. However, specific experimental data detailing the λmax, molar absorptivity, and the influence of solvent polarity on the photophysical behavior of this compound are not documented in the available scientific literature.

Table 2: Expected Electronic Transitions for Pyridine Derivatives

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π → π * | Transition of an electron from a π bonding orbital to a π* antibonding orbital. | Typically shorter wavelengths (higher energy). |

| n → π * | Transition of an electron from a non-bonding orbital (e.g., on Nitrogen) to a π* antibonding orbital. | Typically longer wavelengths (lower energy), often with lower intensity. |

Note: This table provides a general guide for pyridine derivatives. Specific experimental values for this compound are needed for a precise analysis.

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311G(d,p), have been employed to determine optimized molecular geometries, including bond lengths and angles. researchgate.netresearchgate.net

In a study on 3,5-Bis(trifluoromethyl)phenylboronic acid, a structurally related compound, DFT calculations at the B3LYP/6-311G(d,p) level were used to obtain the optimized geometry. ijltet.org The calculated bond lengths and angles were found to be in close agreement with experimental values. For instance, the presence of the trifluoromethyl groups and the boronic acid group was shown to influence the bond lengths within the phenyl ring. ijltet.org Similar calculations on 3-amino-4-(Boc-amino)pyridine have also been performed to determine its geometric structure. researchgate.netresearchgate.net

These computational studies provide a detailed picture of the three-dimensional arrangement of atoms in the molecule, which is crucial for understanding its chemical behavior and interactions.

Table 1: Representative Calculated Geometric Parameters for a Related Pyridine Derivative (Note: Data is illustrative and based on calculations for 3-amino-4-(Boc-amino)pyridine) researchgate.net

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (ring) | ~1.39 - 1.41 |

| C-N (ring) | ~1.33 - 1.34 |

| C-NH2 | ~1.37 |

| N-H | ~1.01 |

| C-C-N (ring) | ~123 - 124 |

| C-N-C (ring) | ~117 |

Molecular Electrostatic Potential (MEP) Mapping and Quantum Chemical Descriptors

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface illustrates regions of positive and negative electrostatic potential, which are typically color-coded with red indicating electron-rich areas (negative potential) and blue indicating electron-deficient areas (positive potential). rasayanjournal.co.in

For pyridine derivatives, the nitrogen atom in the ring is generally an electron-rich site, making it a likely location for electrophilic attack or hydrogen bonding. rasayanjournal.co.in The amino group also represents a region of negative potential. Conversely, the hydrogen atoms of the amino group and the pyridine ring are typically associated with positive electrostatic potential.

From the MEP analysis, various quantum chemical descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. rasayanjournal.co.in These descriptors provide quantitative measures of the molecule's reactivity and stability. For example, a molecule with a lower chemical hardness is generally more reactive. rasayanjournal.co.in

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Energy Calculations

Frontier molecular orbital theory is essential for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. scirp.org

For 3,5-Bis(trifluoromethyl)phenylboronic acid, the calculated HOMO and LUMO energies were -0.357 eV and -0.192 eV, respectively, resulting in an energy gap of 0.165 eV. ijltet.org This small energy gap indicates that charge transfer can readily occur within the molecule. ijltet.org In another study on a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, reflecting its chemical reactivity. irjweb.com For quinoline, the calculated HOMO-LUMO energy gap is approximately 4.83 eV. scirp.org

Table 2: Representative HOMO-LUMO Energies and Band Gaps for Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

| 3,5-Bis(trifluoromethyl)phenylboronic acid ijltet.org | -0.357 | -0.192 | 0.165 |

| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |

| Triazine Derivative irjweb.com | -6.2967 | -1.8096 | 4.4871 |

Simulation of Spectroscopic Data and Comparative Analysis with Experimental Results

Computational methods, particularly DFT, are widely used to simulate various types of spectra, including infrared (IR), Raman, and UV-Vis. These simulations provide theoretical vibrational frequencies and electronic transitions that can be compared with experimental data to aid in the assignment of spectral bands.

For 3,5-Bis(trifluoromethyl)phenylboronic acid, the FT-IR spectrum was calculated using the B3LYP/6-311G(d,p) method. ijltet.org The calculated vibrational frequencies were then compared to the experimentally recorded spectrum, showing good agreement. For example, the strong band observed at 1057 cm⁻¹ in the experimental spectrum, corresponding to C-F stretching vibrations, was calculated to be at 1050 cm⁻¹. ijltet.org

Similar comparative analyses have been performed for other pyridine derivatives, where calculated IR and Raman spectra have been used to make comprehensive assignments of the vibrational modes. researchgate.net Time-dependent DFT (TD-DFT) is often used to simulate UV-Vis spectra and predict electronic absorption wavelengths. researchgate.net

Investigation of Non-Covalent Interactions, including Hydrogen and Halogen Bonding

Non-covalent interactions, such as hydrogen and halogen bonds, play a crucial role in the supramolecular chemistry and crystal engineering of pyridine derivatives. The nitrogen atom of the pyridine ring and the amino group can act as hydrogen bond acceptors, while the hydrogen atoms of the amino group can act as hydrogen bond donors.

In the crystal structure of 4-amino-3,5-dichloropyridine (B195902), N—H⋯N hydrogen bonds are observed, forming supramolecular chains. nih.gov Studies on 3,5-bis(triazolyl)pyridinium motifs have also highlighted the formation of hydrogen bonds between anions and triazole C-H donors, as well as with pyridinium (B92312) hydrogen atoms. chemrxiv.organu.edu.au

The trifluoromethyl groups in 3,5-bis(trifluoromethyl)pyridin-4-amine can participate in halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. The strength of halogen bonding can be enhanced by the presence of electron-withdrawing groups, such as the trifluoromethyl group. nih.gov The reactivity of 4-aminopyridine (B3432731) with halogens has been shown to result in extended 3D networks supported by both halogen and hydrogen bonding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Self-Assembly Prediction

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational dynamics, flexibility, and intermolecular interactions of molecules.

While specific MD simulations for this compound were not found, studies on related systems demonstrate the utility of this technique. For example, MD simulations have been used to investigate the self-assembly of 3,5-bis(trifluoromethyl)benzylamine (B151408) derivatives into nanotubes. researchgate.net These simulations help to explain the role of hydrogen bonding and other intermolecular forces in the formation of these self-assembled structures.

MD simulations can also be used to predict how molecules might aggregate in solution or in the solid state. By simulating the interactions between multiple molecules, it is possible to gain an understanding of the initial stages of self-assembly and nucleation. frontiersin.orgresearchgate.net

Reactivity and Chemical Transformations

Nucleophilic Character of the Pyridinamine Moiety

The nucleophilicity of the exocyclic amino group in 3,5-bis(trifluoromethyl)pyridin-4-amine is substantially diminished compared to that of 4-aminopyridine (B3432731). This reduction in nucleophilic character is a direct consequence of the strong inductive (-I) and mesomeric (-M) effects exerted by the two trifluoromethyl substituents. These groups effectively pull electron density away from the pyridine (B92270) ring and, by extension, from the nitrogen atom of the amino group.

This electron-deficient nature makes the lone pair of electrons on the amino nitrogen less available for donation to electrophiles. Consequently, reactions that rely on the nucleophilicity of the amino group, such as alkylation, acylation, and sulfonylation, are expected to proceed at a slower rate and may require more forcing conditions compared to analogous reactions with unsubstituted or electron-rich aminopyridines. The protonation of the amino group is also affected, with the resulting pyridinium (B92312) ion being more acidic.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The electronic landscape of the pyridine ring in this compound renders it highly resistant to electrophilic aromatic substitution reactions. The potent electron-withdrawing trifluoromethyl groups, coupled with the inherent electron-deficient character of the pyridine ring, create a significant energy barrier for the attack of electrophiles. Standard electrophilic substitution reactions such as nitration, halogenation, and sulfonation are unlikely to occur under typical conditions.

Conversely, the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing trifluoromethyl groups stabilize the negatively charged Meisenheimer complex intermediate formed upon nucleophilic attack, thereby lowering the activation energy for the reaction. Nucleophilic attack is anticipated to occur preferentially at the 2- and 6-positions, which are ortho to the activating trifluoromethyl groups and para and ortho, respectively, to the deactivating (by resonance) but ortho, para-directing amino group. For a nucleophilic substitution to occur, a suitable leaving group, such as a halogen, would need to be present at one of these activated positions.

Role of Trifluoromethyl Groups in Modulating Reaction Pathways and Selectivity

The trifluoromethyl groups play a pivotal role in governing the reaction pathways and selectivity in the chemistry of this compound. Their strong electron-withdrawing nature is the primary determinant of the molecule's reactivity profile.

Modulation of Reaction Pathways:

Favors Nucleophilic Reactions: The primary effect is the strong activation of the pyridine ring towards nucleophilic attack, making SNAr reactions the dominant pathway for functionalization of the ring (assuming a suitable leaving group is present).

Inhibits Electrophilic Reactions: Conversely, electrophilic attack on the pyridine ring is severely disfavored.

Reduces Basicity and Nucleophilicity: The basicity of both the ring nitrogen and the exocyclic amino group is significantly reduced, impacting their ability to act as bases or nucleophiles.

Modulation of Selectivity:

Regioselectivity in Nucleophilic Aromatic Substitution: In a hypothetical scenario where a leaving group is present, the trifluoromethyl groups would direct incoming nucleophiles to the positions ortho and para to them (the 2- and 6-positions). The amino group at the 4-position would also influence the regioselectivity, though its directing effect is often secondary to the powerful activation by the trifluoromethyl groups.

Steric Hindrance: While the primary influence of the trifluoromethyl groups is electronic, their steric bulk can also play a role in directing the approach of reagents, particularly for reactions at the adjacent positions on the pyridine ring or at the amino group.

The Hammett constant (σp) for a trifluoromethyl group is approximately +0.54, indicating its strong electron-withdrawing capability through both inductive and resonance effects. The presence of two such groups in a meta relationship to each other on the pyridine ring results in a substantial cumulative electron-withdrawing effect.

Cross-Coupling Reactions Involving the Pyridinamine Scaffold

Potential Cross-Coupling Reactions:

| Cross-Coupling Reaction | Potential Substrate | Potential Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | 4-Amino-2-halo-3,5-bis(trifluoromethyl)pyridine | Aryl or vinyl boronic acid/ester | 4-Amino-2-(aryl/vinyl)-3,5-bis(trifluoromethyl)pyridine |

| Heck Coupling | 4-Amino-2-halo-3,5-bis(trifluoromethyl)pyridine | Alkene | 4-Amino-2-(alkenyl)-3,5-bis(trifluoromethyl)pyridine |

| Buchwald-Hartwig Amination | 4-Halo-3,5-bis(trifluoromethyl)pyridine | Amine | N-Substituted-3,5-bis(trifluoromethyl)pyridin-4-amine |

| Sonogashira Coupling | 4-Amino-2-halo-3,5-bis(trifluoromethyl)pyridine | Terminal alkyne | 4-Amino-2-(alkynyl)-3,5-bis(trifluoromethyl)pyridine |

The strong electron-withdrawing nature of the trifluoromethyl groups would likely influence the reactivity of the halo-substituted pyridinamine in these cross-coupling reactions. In many cases, electron-deficient aryl halides are excellent substrates for palladium-catalyzed cross-coupling reactions, suggesting that halo-derivatives of this compound could be highly reactive.

Reactions Leading to Advanced Organic Building Blocks

The unique electronic properties of this compound make it and its derivatives attractive starting materials for the synthesis of more complex and functionally diverse molecules, which can serve as advanced organic building blocks. The reactivity patterns discussed previously can be strategically employed to introduce a variety of functional groups.

For instance, nucleophilic aromatic substitution on a halo-derivative of the title compound could be used to introduce functionalities such as ethers, thioethers, or substituted amines at the 2- or 6-position. Subsequent cross-coupling reactions on these newly formed derivatives would allow for the construction of highly substituted and complex pyridine scaffolds. The amino group at the 4-position can also be a handle for further derivatization, such as diazotization followed by substitution, or by serving as a directing group in certain reactions.

Stereoselective Transformations and Chiral Derivatization Strategies

Currently, there is a lack of specific information in the scientific literature regarding stereoselective transformations and chiral derivatization strategies involving this compound. However, general principles of asymmetric synthesis can be applied to envision potential strategies.

Should the molecule be incorporated into a larger, prochiral framework, the electronically distinct environment created by the trifluoromethyl groups could influence the facial selectivity of reactions on nearby functional groups. For example, if a ketone were introduced onto a side chain attached to the pyridine ring, the electron-deficient nature of the ring could influence the stereochemical outcome of a nucleophilic addition to the carbonyl group.

Chiral derivatization could be achieved by reacting the amino group with a chiral auxiliary. This would introduce a stereocenter, and the resulting diastereomers could potentially be separated. The chiral auxiliary could then be removed to yield enantiomerically enriched products. Alternatively, the pyridine ring itself could be a component of a chiral ligand for asymmetric catalysis, where the electronic and steric properties of the trifluoromethyl groups could play a crucial role in the enantioselectivity of the catalyzed reaction.

Applications in Advanced Materials and Supramolecular Chemistry

Utilization as Building Blocks for Functional Organic Materials

The incorporation of fluorine atoms into organic molecules, particularly in aromatic systems like pyridine (B92270), can profoundly alter their physicochemical properties. nbinno.com The trifluoromethyl group (CF3), a potent electron-withdrawing moiety, significantly influences the electron distribution within the pyridine ring. This modification can enhance thermal and chemical stability due to the strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry. nbinno.com These attributes make trifluoromethylated pyridines attractive for developing high-performance polymers, specialized coatings, and materials for organic electronics. nbinno.comjst.go.jpnih.gov

While specific research on the direct polymerization or integration of 3,5-bis(trifluoromethyl)pyridin-4-amine into functional organic materials is not extensively documented, its structural motifs are found in various advanced materials. The development of organic compounds containing fluorine has led to significant advances in functional materials. jst.go.jp Trifluoromethylpyridine (TFMP) derivatives are recognized for the unique physicochemical properties conferred by the fluorine atoms combined with the characteristics of the pyridine moiety. jst.go.jpnih.gov It is anticipated that many new applications for TFMP derivatives will be discovered in the future. jst.go.jpnih.gov

The synthesis of functionalized pyridines is a key step in creating these advanced materials. For instance, trifluoromethoxylated pyridines and pyrimidines are considered valuable building blocks for the development of new materials. rsc.org The table below illustrates the properties of related trifluoromethylated pyridine derivatives, which can be extrapolated to understand the potential of this compound as a building block.

| Compound | Key Properties | Potential Material Applications |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | Chemical intermediate | Agrochemicals, Polymers |

| 2-Bromo-5-fluoropyridine 1-oxide | Precursor for monomers | OLEDs, High-performance coatings |

| Trifluoromethoxylated Pyridines | Enhanced electronic properties | Functional materials, Pharmaceuticals |

This table presents data on related compounds to infer the potential applications of this compound.

Supramolecular Assemblies and Controlled Self-Assembly Processes

The 2-aminopyridine (B139424) functionality is a well-established and highly effective motif for directing the self-assembly of molecules into ordered supramolecular structures. rsc.org This is primarily due to its ability to form robust and directional hydrogen bonds. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, leading to predictable self-complementary interactions. rsc.org This predictable bonding behavior is crucial for the rational design and engineering of crystal structures and other organized molecular frameworks. rsc.org

In the context of this compound, the presence of the 4-amino group on the pyridine ring provides the necessary functionality for forming supramolecular assemblies through hydrogen bonding. N,N′-bis(2-pyridyl)aryldiamines, for example, have been shown to form hydrogen-bonded polymeric tapes and complex 1D, 2D, or 3D supramolecular structures depending on their conformation. rsc.org The interaction between carboxylic acid groups and aminopyridines is another common and robust method for generating cyclic hydrogen-bonded motifs, leading to the formation of co-crystals with specific physicochemical properties. researchgate.net

| Supramolecular Synthon | Description | Resulting Structure |

| Aminopyridine Dimer | Self-complementary N-H···N hydrogen bonds between two aminopyridine molecules. | Centrosymmetric dimers, linear tapes. |

| Aminopyridine-Carboxylic Acid | A pair of N-H···O and O-H···N hydrogen bonds between the aminopyridine and a carboxylic acid. | Robust cyclic hydrogen-bonded motifs, co-crystals. |

| Catemer Motif | A chain of molecules linked by a single type of hydrogen bond. | 1D, 2D, or 3D networks. |

This table details common supramolecular synthons involving the aminopyridine moiety, which are relevant to the potential self-assembly of this compound.

Photonic and Optoelectronic Device Integration

Fluorinated organic materials are increasingly being investigated for their applications in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The introduction of fluorine atoms into conjugated organic molecules can significantly lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This tuning of frontier orbital energies can facilitate electron injection and enhance the material's resistance to oxidative degradation, which is a common failure mechanism in organic electronic devices. rsc.org

The trifluoromethyl groups in this compound can therefore be expected to impart favorable electronic properties for optoelectronic applications. While direct studies on this specific compound are lacking, research on fluorinated thiophene-phenylene co-oligomers has demonstrated that fluorination can positively affect optoelectronic properties by tuning LUMO levels, increasing photoluminescence quantum yield, and improving absorbance. acs.org Furthermore, C–H···F interactions can play a crucial role in the solid-state packing of these materials, often leading to a π-stack arrangement that enhances charge carrier mobility. rsc.org

The pyridine ring itself is a common component in materials for optoelectronics. Therefore, a molecule like this compound, which combines the electronic benefits of trifluoromethyl groups with the structural features of a pyridine, represents a promising candidate for the design of new materials for photonic and optoelectronic applications.

Exploration in Redox Flow Batteries and Electrochemical Systems

The field of energy storage, particularly redox flow batteries (RFBs), is another area where novel organic materials are being actively explored. The electrochemical properties of the active materials are paramount for the performance of these devices. The introduction of electron-withdrawing groups, such as the trifluoromethyl groups in this compound, can significantly impact the redox potential of a molecule.

While there is no specific literature detailing the use of this compound in redox flow batteries, the general principles of molecular design for RFB active materials suggest its potential. The ability to tune the redox potential of a molecule is a key strategy in developing high-voltage and high-energy-density RFBs. The strong electron-withdrawing nature of the two CF3 groups would likely result in a higher reduction potential for the pyridine ring compared to its non-fluorinated counterparts.

Furthermore, the chemical stability imparted by the C-F bonds could be advantageous in the often harsh chemical environments of RFB electrolytes. The aminopyridine moiety could also play a role in the solubility and electrochemical behavior of the molecule. Further research would be needed to synthesize and characterize the electrochemical properties of this compound and its derivatives to fully assess their potential in this application.

Ligand Design and Coordination Chemistry

Design Principles for Pyridine-Based N-Donor Ligands with Trifluoromethyl Substituents

The design of pyridine-based N-donor ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic and steric properties. The introduction of trifluoromethyl (CF3) groups is a key strategy in this design process. These groups are strongly electron-withdrawing, a property that significantly influences the electronic environment of the pyridine (B92270) ring and, consequently, the coordination properties of the nitrogen donor atom.

Formation of Metal Complexes and Elucidation of Coordination Modes

Based on the behavior of analogous aminopyridine ligands, it is anticipated that 3,5-Bis(trifluoromethyl)pyridin-4-amine would coordinate to a variety of transition metals primarily through the pyridine nitrogen atom, forming monodentate complexes. The formation of such complexes would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Characterization of these potential metal complexes would rely on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be instrumental in observing shifts in the vibrational frequencies of the pyridine ring and the N-H bonds of the amino group upon coordination. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, would provide detailed information about the electronic and structural changes in the ligand upon complexation. Single-crystal X-ray diffraction would be the definitive method for elucidating the precise coordination geometry, bond lengths, and bond angles within the metal complex.

Catalytic Applications of Metal-Ligand Complexes derived from this compound

Metal complexes featuring pyridine-based ligands are widely employed as catalysts in a vast array of organic transformations. The electronic and steric properties of the ligand play a pivotal role in determining the catalytic activity and selectivity of the complex. While specific catalytic applications of complexes derived from this compound have not been reported, the unique electronic profile of this ligand suggests potential in several areas.

The strong electron-withdrawing nature of the trifluoromethyl groups could render the metal center more electrophilic, potentially enhancing its activity in Lewis acid-catalyzed reactions. Furthermore, the modified electronic environment could influence the redox potential of the metal center, making these complexes interesting candidates for oxidation or reduction catalysis. For instance, palladium complexes of fluorinated pyridines have been explored in cross-coupling reactions.

Luminescent Properties and Metal-to-Ligand Charge Transfer (MLCT) Studies of Complexes

Metal complexes with π-conjugated ligands, such as substituted pyridines, often exhibit interesting photophysical properties, including luminescence. This luminescence frequently arises from metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital.

The energy of the MLCT band is highly sensitive to the electronic properties of both the metal and the ligand. The presence of the electron-withdrawing trifluoromethyl groups in this compound would be expected to lower the energy of the ligand's π* orbitals. This could lead to a red-shift in the MLCT absorption and emission bands compared to complexes with less electron-deficient pyridine ligands. The amino group, with its electron-donating character, would also play a role in tuning these photophysical properties. A systematic study of the absorption and emission spectra of complexes with this ligand, along with measurements of their quantum yields and excited-state lifetimes, would be necessary to fully understand their luminescent behavior.

Stabilization of Hypervalent Species via Ligand Chelation

Pyridine-based ligands have been shown to be effective in stabilizing hypervalent species, particularly hypervalent iodine compounds. These stabilized reagents are valuable in organic synthesis for a variety of transformations. The coordination of the pyridine nitrogen to the hypervalent center can modulate its reactivity and stability.

While there are no specific reports on the use of this compound for this purpose, its properties suggest it could be a viable candidate. The electron-deficient nature of the pyridine ring could enhance the Lewis acidity of the hypervalent center, potentially influencing its reactivity in oxidative functionalization reactions. Further research would be needed to explore the formation and reactivity of such hypervalent species stabilized by this particular ligand.

Structure Activity Relationship Sar Principles and Biological Potential Non Clinical Context

Influence of Trifluoromethyl Groups on Molecular Lipophilicity, Electronic Effects, and Conformation

The two trifluoromethyl (-CF₃) groups at the C3 and C5 positions of the pyridine (B92270) ring are the dominant drivers of the molecule's properties. These groups impart a unique combination of lipophilicity, electronic modulation, and steric influence that distinguishes it from non-fluorinated analogues.

Electronic Effects: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.comnbinno.com In 3,5-Bis(trifluoromethyl)pyridin-4-amine, the two -CF₃ groups act in concert to strongly deactivate the pyridine ring, significantly lowering its electron density. This inductive withdrawal of electrons has several key consequences:

Reduced Basicity: The electron density on the pyridine ring nitrogen is substantially decreased, making it a much weaker base compared to pyridine or aminopyridines.

Increased Acidity of the Amino Group: The electron-withdrawing effect also influences the exocyclic amino group at the C4 position, making its protons more acidic.

Modulation of Reactivity: The deactivated aromatic ring becomes less susceptible to electrophilic attack but more activated towards nucleophilic aromatic substitution, should a suitable leaving group be present.

Conformation: The trifluoromethyl group is bulkier than a methyl group. mdpi.com The presence of two -CF₃ groups flanking the C4-amino group introduces significant steric hindrance. This can influence the rotational freedom around the C4-N bond and affect the planarity of the amino group relative to the pyridine ring. This steric crowding can, in turn, govern how the molecule docks into binding sites and interacts with neighboring molecules in a condensed phase.

| Property | Influence of -CF₃ Groups | Consequence for this compound |

|---|---|---|

| Lipophilicity (logP) | Strongly increases lipophilicity (π ≈ +0.88) mdpi.com | Enhanced ability to cross nonpolar barriers. |

| Electronic Effect | Potent electron-withdrawing group nbinno.com | Reduced basicity of pyridine nitrogen; deactivated aromatic ring. |

| Steric Profile | Larger and bulkier than a methyl group mdpi.com | Potential restriction of conformation and influence on molecular packing. |

| Metabolic Stability | Increases resistance to metabolic degradation due to strong C-F bonds mdpi.comnbinno.com | Enhanced stability in biological systems. |

Elucidation of Molecular Recognition through Hydrogen and Halogen Bonding Interactions

The specific arrangement of functional groups in this compound creates a molecule capable of participating in highly directional noncovalent interactions, which are fundamental to molecular recognition.

Hydrogen Bonding: The molecule possesses both hydrogen bond donors and acceptors.

Donors: The two protons of the C4-amino group can act as effective hydrogen bond donors.

Acceptors: The lone pair of electrons on the pyridine ring nitrogen can act as a hydrogen bond acceptor, although its acceptor strength is significantly diminished by the electron-withdrawing -CF₃ groups. acs.org The fluorine atoms of the -CF₃ groups are generally considered weak hydrogen bond acceptors.

In the solid state, molecules like 4-amino-3,5-dichloropyridine (B195902) form strong N—H⋯N hydrogen bonds, creating supramolecular chains. nih.gov It is highly probable that this compound engages in similar interactions, using its amino group and pyridine nitrogen to assemble into predictable patterns.

Halogen Bonding: Halogen bonding is a directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. mdpi.comnih.gov While the fluorine atoms in a C-F bond are not typically strong halogen bond donors, the electron-poor pyridine ring and the nitrogen/fluorine atoms can act as halogen bond acceptors. Pyridine and its derivatives are well-established halogen bond acceptors, readily forming co-crystals with halogen bond donors like diiodotetrafluorobenzenes. rsc.org The electron-withdrawing nature of the -CF₃ groups in this compound would enhance the π-hole over the aromatic ring, making it a potential site for interaction with halogen bond donors. Research on related bis(triazolyl)pyridinium motifs has explored their use in constructing frameworks through hydrogen and halogen bonding to anions, demonstrating the utility of the pyridyl core in directing such assemblies. chemrxiv.org

Structure-Property Correlations Governing Reactivity and Intermolecular Interactions

The interplay between the electronic and steric properties of the trifluoromethyl groups and the inherent functionality of the aminopyridine core establishes clear correlations between the molecule's structure and its chemical behavior.

Reactivity: The strong electron-withdrawing nature of the two -CF₃ groups is the primary determinant of the molecule's reactivity. The nucleophilicity of the 4-amino group and the basicity of the pyridine nitrogen are significantly suppressed. This reduction in basicity can be advantageous in contexts where high basicity is undesirable. The deactivation of the ring makes it resistant to electrophilic substitution, while simultaneously making any potential leaving groups on the ring more susceptible to nucleophilic displacement.

Intermolecular Interactions: The molecule's interaction profile is a balance of hydrogen bonding, potential halogen bonding, and dispersion forces.

The primary amino group and the pyridine nitrogen are the principal sites for directional hydrogen bonding. nih.gov

The highly fluorinated periphery, combined with the electron-deficient aromatic system, provides sites for halogen bonding and π-stacking interactions, respectively. rsc.org

The large, lipophilic surface area created by the two -CF₃ groups promotes van der Waals and hydrophobic interactions.

This combination of forces allows the molecule to self-assemble into ordered structures, a principle that is key in crystal engineering and the design of new materials. researchgate.net

Strategic Design of Fluorinated Heterocycles for Specific Research Applications (e.g., agrochemicals, research probes)

The unique properties conferred by the bis(trifluoromethyl) substitution pattern make this and similar fluorinated heterocycles valuable platforms for specific research and development applications, particularly in agrochemistry.

Agrochemicals: The introduction of trifluoromethyl groups is a highly successful strategy in the design of modern agrochemicals such as herbicides, fungicides, and insecticides. ccspublishing.org.cnsci-hub.seresearchgate.net The -CF₃ group often enhances the biological efficacy and metabolic stability of the active ingredient. mdpi.combohrium.com Trifluoromethylpyridine (TFMP) derivatives are key intermediates in the synthesis of numerous commercial crop protection products. nih.govjst.go.jp For example, the insecticide Flonicamid contains a 4-trifluoromethyl-substituted pyridine moiety. jst.go.jp The 3,5-bis(trifluoromethyl) substitution pattern is a logical motif to explore in the search for new active compounds, as it maximizes the electronic and lipophilic impact on the heterocyclic core, potentially leading to novel modes of action or improved efficacy.

Research Probes: The defined geometry and distinct interaction sites (hydrogen bond donor/acceptor, potential halogen bond acceptor) make this compound a valuable building block for creating supramolecular structures and molecular probes. nih.gov Its fluorinated nature allows for detection and analysis using ¹⁹F NMR spectroscopy, a sensitive technique for studying molecular binding and environmental changes. researchgate.netnih.gov The combination of a rigid aromatic core with specific interaction points is a design principle used to create receptors for anions or other guest molecules, where binding events can be signaled by a change in a measurable property. chemrxiv.org

| Application Area | Design Strategy | Rationale based on Molecular Structure |

|---|---|---|

| Agrochemicals | Incorporate -CF₃ groups onto a heterocyclic scaffold. researchgate.net | Increases lipophilicity for better uptake, enhances metabolic stability, and modulates electronic properties for target binding. mdpi.comccspublishing.org.cn |

| Research Probes / Supramolecular Chemistry | Combine a rigid core with specific, directional interaction sites. chemrxiv.org | The aminopyridine core provides defined hydrogen bonding sites, while the fluorinated periphery offers sites for other noncovalent interactions and ¹⁹F NMR handles. researchgate.net |

| Materials Science | Design molecules capable of self-assembly via noncovalent interactions. researchgate.net | The potential for strong N-H···N hydrogen bonding and other interactions can guide the formation of ordered crystalline materials. nih.gov |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

While established methods for synthesizing trifluoromethylated pyridines exist, future research will likely focus on developing more efficient, sustainable, and cost-effective synthetic routes. nih.gov Current strategies often rely on multi-step processes or harsh reaction conditions. nih.govresearchgate.net Emerging paradigms in synthesis will prioritize atom economy, reduced energy consumption, and the use of environmentally benign reagents.

Key areas for development include:

Catalytic C-H Amination: Direct C-H amination of a 3,5-bis(trifluoromethyl)pyridine (B1303424) precursor would represent a highly atom-economical approach, eliminating the need for pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow technologies could enable safer and more scalable production, particularly for reactions involving hazardous intermediates or precise control of reaction parameters.

Biocatalysis: The use of enzymes for the asymmetric synthesis of chiral derivatives could provide highly selective and environmentally friendly routes to valuable new chemical entities. researchgate.net

Greener Fluorination/Trifluoromethylation: Research into novel reagents and methods for introducing trifluoromethyl groups that avoid the use of harsh or hazardous chemicals is a significant goal for sustainable chemistry. acs.org This includes exploring the construction of the pyridine (B92270) ring from trifluoromethyl-containing building blocks as a primary synthetic strategy. nih.govresearchoutreach.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Direct C-H Amination | High atom economy, reduced step count | Development of selective catalysts for pyridine ring amination. |

| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reaction conditions in continuous flow reactors. |

| Biocatalysis | High stereoselectivity, mild reaction conditions | Engineering enzymes for specific transformations on the pyridine scaffold. researchgate.net |

| Sustainable Trifluoromethylation | Reduced environmental impact, improved safety | Discovery of new building blocks and reagents for greener synthesis. nih.govacs.orgresearchoutreach.org |

Advanced Functionalization for Tailored Applications in Emerging Technologies

The core structure of 3,5-Bis(trifluoromethyl)pyridin-4-amine is ripe for advanced functionalization to create derivatives with tailored properties for specific applications. The electron-deficient nature of the pyridine ring and the nucleophilicity of the amino group are key handles for chemical modification.

Future research will likely explore:

Late-Stage Functionalization: Techniques that allow for the modification of complex molecules in the final steps of a synthesis are highly valuable. acs.org Developing C-H functionalization methods, such as iridium-catalyzed borylation, at other positions on the pyridine ring would enable the rapid generation of diverse compound libraries. acs.org

Derivatization of the Amino Group: The 4-amino group can be readily transformed into a wide array of functional groups, including amides, sulfonamides, and ureas, or used as a nucleophile in substitution reactions. nih.gov This allows for the systematic tuning of electronic properties, solubility, and biological activity.

Palladium-Catalyzed Cross-Coupling: The amino group can be used to direct or participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to append various aryl or heteroaryl substituents, creating complex molecular architectures. mdpi.comresearchgate.net

The unique electronic properties conferred by the two trifluoromethyl groups—such as enhanced lipophilicity and metabolic stability—make these derivatives highly attractive for applications in medicinal chemistry and materials science. researchgate.net

High-Throughput Screening and Computational-Aided Design for New Chemical Entities

The discovery of novel applications for derivatives of this compound can be accelerated through modern drug discovery and materials development platforms.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against biological or material-based assays. nih.gov Libraries of derivatives based on the this compound scaffold can be synthesized and screened to identify "hits" for various applications, such as novel agrochemicals, pharmaceuticals, or organic electronic materials. nih.govenamine.net The process involves screening diverse collections of small molecules to identify compounds with desired activity. stanford.eduku.edu

Computational-Aided Design (CAD): In silico methods are crucial for rational design and for prioritizing synthetic targets. Molecular docking can be used to predict the binding of derivatives to biological targets like enzymes or receptors. nih.govacs.org Quantitative Structure-Activity Relationship (QSAR) studies can correlate chemical structure with observed activity, guiding the design of more potent or effective compounds. Furthermore, computational tools can predict absorption, distribution, metabolism, and excretion (ADMET) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. acs.org

This synergistic approach of HTS and CAD allows for a more efficient exploration of the vast chemical space accessible from the this compound core, reducing the time and cost associated with identifying lead compounds. researchgate.net

Integration into Multicomponent Systems and Hybrid Functional Materials

The nitrogen atoms of the pyridine ring and the exocyclic amino group make this compound an excellent candidate for use as a ligand in coordination chemistry and materials science.

Future research directions include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the compound to act as a bridging ligand between metal centers could be exploited to construct novel coordination polymers or MOFs. rsc.orgrsc.org The trifluoromethyl groups would project into the pores of these materials, potentially creating fluorinated environments with unique properties for gas storage, separation, or catalysis.

Hybrid Organic-Inorganic Materials: Derivatives could be grafted onto the surface of inorganic materials, such as silica (B1680970) or metal oxides, to create hybrid materials. These materials could find applications in chromatography, sensing, or heterogeneous catalysis.

Supramolecular Assemblies: The molecule can participate in hydrogen bonding and other non-covalent interactions to form well-defined supramolecular structures. The strong electron-withdrawing nature of the CF₃ groups can also facilitate halogen bonding and other unconventional interactions, leading to materials with interesting photophysical or electronic properties.

Exploration of Unconventional Reactivity and Catalysis

The high electron deficiency of the pyridine ring in this compound suggests the potential for unconventional reactivity patterns that are not typically observed in more electron-rich pyridine systems.

Promising areas of exploration include:

Nucleophilic Aromatic Substitution (SNAr): While the amino group is an activating group, the powerful deactivating effect of the two CF₃ groups could render other positions on the ring susceptible to SNAr with potent nucleophiles, potentially displacing a hydride or other leaving group.

Photochemical Reactions: The photochemical reactivity of trifluoromethyl-substituted aromatic amines can lead to interesting transformations, such as defluorination or cyclization reactions, providing pathways to novel molecular scaffolds. nih.gov

Radical Chemistry: The trifluoromethyl groups can influence the stability of radical intermediates, opening up possibilities for novel radical-based functionalization reactions. acs.orgacs.org

Ligand-Accelerated Catalysis: Derivatives of this compound could be developed as ligands for transition metal catalysis. The electronic properties of the ligand can be finely tuned by modifying the 4-amino substituent, which in turn can influence the activity and selectivity of the metal catalyst in various organic transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-Bis(trifluoromethyl)pyridin-4-amine, and what critical reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) using fluorinated pyridine precursors. For example, pentafluoropyridine derivatives can react with ammonia or amine nucleophiles under controlled conditions. Key parameters include:

- Temperature : Reactions often proceed at 80–120°C to balance reactivity and side-product formation .

- Catalysts : Lewis acids like FeCl₃ or BF₃·Et₂O enhance fluorination efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of fluorinated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : The amine proton (NH₂) appears as a broad singlet at δ ~5.5–6.0 ppm. Trifluoromethyl (CF₃) groups show distinct ¹⁹F NMR signals near δ -60 to -70 ppm .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., 229.12 for C₈H₅F₆N) and fragmentation patterns consistent with CF₃ loss .

- Elemental Analysis : Confirm C/F/N ratios within ±0.3% of theoretical values .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Recrystallization : Use hexane/ethyl acetate (3:1) to remove unreacted fluorinated precursors .

- Column Chromatography : Silica gel with a gradient of 5–20% ethyl acetate in hexane resolves amine derivatives from byproducts .

- Distillation : For large-scale purification, reduced-pressure distillation (1–5 mmHg) minimizes thermal decomposition .

Advanced Research Questions

Q. How do electronic effects of trifluoromethyl groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The CF₃ groups deactivate the pyridine ring, directing NAS to the para-amine position. This is confirmed by Hammett substituent constants (σₘ = +0.43 for CF₃) .

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs using UV-Vis spectroscopy. Fluorinated derivatives exhibit slower kinetics due to reduced electron density .